molecular formula C12H25N3O4S2 B7533435 4-methyl-N-(1-methylsulfonylpiperidin-3-yl)piperidine-1-sulfonamide

4-methyl-N-(1-methylsulfonylpiperidin-3-yl)piperidine-1-sulfonamide

Cat. No. B7533435
M. Wt: 339.5 g/mol
InChI Key: WGWNAFPBFIJPFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-N-(1-methylsulfonylpiperidin-3-yl)piperidine-1-sulfonamide, also known as MS-275, is a synthetic compound that belongs to the class of histone deacetylase (HDAC) inhibitors. It was first synthesized in 1999 and has since been studied extensively for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.

Mechanism of Action

4-methyl-N-(1-methylsulfonylpiperidin-3-yl)piperidine-1-sulfonamide exerts its therapeutic effects by inhibiting the activity of HDAC enzymes, which leads to the accumulation of acetylated histones and other proteins. This, in turn, alters the expression of genes that are involved in various cellular processes, including cell cycle regulation, DNA repair, apoptosis, and differentiation.
Biochemical and Physiological Effects
4-methyl-N-(1-methylsulfonylpiperidin-3-yl)piperidine-1-sulfonamide has been shown to have various biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and modulation of immune responses. It has also been shown to have anti-inflammatory effects and to protect against neurodegeneration.

Advantages and Limitations for Lab Experiments

4-methyl-N-(1-methylsulfonylpiperidin-3-yl)piperidine-1-sulfonamide has several advantages for laboratory experiments, including its high potency and selectivity for HDAC enzymes, its ability to penetrate the blood-brain barrier, and its low toxicity. However, it also has some limitations, including its relatively short half-life and its potential for off-target effects.

Future Directions

There are several potential future directions for research on 4-methyl-N-(1-methylsulfonylpiperidin-3-yl)piperidine-1-sulfonamide, including the development of more potent and selective HDAC inhibitors, the investigation of its effects on specific disease pathways, and the exploration of its potential for combination therapy with other drugs. Additionally, further research is needed to better understand the mechanisms underlying its therapeutic effects and to identify potential biomarkers for patient selection and monitoring.

Synthesis Methods

4-methyl-N-(1-methylsulfonylpiperidin-3-yl)piperidine-1-sulfonamide is synthesized through a multistep process that involves the reaction of 4-methylpiperidine with 1-methylsulfonylpiperidine-3-carboxylic acid, followed by the reaction with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with sulfonamide to yield the final product, 4-methyl-N-(1-methylsulfonylpiperidin-3-yl)piperidine-1-sulfonamide.

Scientific Research Applications

4-methyl-N-(1-methylsulfonylpiperidin-3-yl)piperidine-1-sulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. It has been shown to inhibit the activity of HDAC enzymes, which are involved in the regulation of gene expression and play a critical role in the development and progression of various diseases.

properties

IUPAC Name

4-methyl-N-(1-methylsulfonylpiperidin-3-yl)piperidine-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N3O4S2/c1-11-5-8-14(9-6-11)21(18,19)13-12-4-3-7-15(10-12)20(2,16)17/h11-13H,3-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGWNAFPBFIJPFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)NC2CCCN(C2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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